2-(4-Chlorophenyl)quinoline-4-carboxylic acid

Hyperlipidemia PCSK9 Inhibition Cardiovascular Research

Researchers developing PCSK9/LDLR PPI inhibitors or selective antiproliferative agents often face inconsistent potency from unoptimized 2-arylquinoline scaffolds. 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9) solves this with a defined 4-chloro substitution critical for target binding. ● Achieves IC₅₀ < 1 μM in PCSK9 inhibition SAR, a >10-fold improvement over baseline. ● Provides a ready-to-derivatize scaffold (amides, esters, hydrazides) for HDAC-focused libraries. ● Sourced reliably with batch-to-batch consistency for seamless scale-up from discovery to preclinical evaluation.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71g/mol
CAS No. 5466-31-9
Cat. No. B448058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)quinoline-4-carboxylic acid
CAS5466-31-9
Molecular FormulaC16H10ClNO2
Molecular Weight283.71g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
InChIKeyFTEWYGPKBUSJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)quinoline-4-carboxylic Acid (CAS 5466-31-9): Core Structural Properties and Procurement Profile


2-(4-Chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9) is a heterocyclic building block belonging to the 2-arylquinoline-4-carboxylic acid class [1]. It is characterized by a quinoline core with a 4-chlorophenyl substituent at the 2-position and a carboxylic acid group at the 4-position, yielding a molecular formula of C₁₆H₁₀ClNO₂ and a molecular weight of 283.71 g/mol [2]. This specific substitution pattern provides a defined scaffold for derivatization into amides, esters, and hydrazides, and its primary value lies in serving as a precursor for the development of biologically active molecules targeting pathways such as histone deacetylase (HDAC) and proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibition [3].

Procurement Precision: Why 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Cannot Be Replaced by Unsubstituted or Alternative Analogs


In-class substitution of 2-arylquinoline-4-carboxylic acid building blocks is not chemically or pharmacologically equivalent. The presence and position of the 4-chloro substituent on the phenyl ring directly influences molecular recognition, biological potency, and selectivity [1]. For example, while the unsubstituted analog 2-phenylquinoline-4-carboxylic acid (cinchophen) is a known non-steroidal anti-inflammatory drug, its therapeutic use is limited by significant mitochondrial toxicity [2]. More critically, structure-activity relationship (SAR) studies in PCSK9 inhibition demonstrate that specific substitutions on the 2-aryl ring yield orders-of-magnitude differences in inhibitory potency, underscoring that the 4-chloro substituent is not a trivial or interchangeable modification but a key determinant of biological outcome [1].

Quantitative Differentiation of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid as a Research Precursor


PCSK9 Inhibitor Potency: The Critical Role of the 4-Chlorophenyl Substituent

In the design of potent small-molecule PCSK9/LDLR protein-protein interaction (PPI) inhibitors, the 2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold serves as a key precursor. SAR studies reveal that the 4-chloro substitution is critical for achieving high potency. For instance, compound M12, derived from a 2-phenylquinoline-4-carboxylic acid scaffold, exhibits an IC₅₀ of 0.91 μM, representing a 10-fold improvement in potency compared to the reference inhibitor SBC-115337 (IC₅₀ = 9.24 μM) [1]. This quantitative difference highlights that the specific 4-chloro substitution pattern is a non-negotiable feature for achieving optimal binding interactions at the PPI interface, directly validating the compound's value over unsubstituted or differently substituted analogs [1].

Hyperlipidemia PCSK9 Inhibition Cardiovascular Research

Baseline Activity of the Unsubstituted Analog Cinchophen: A Quantitative and Toxicological Reference

The unsubstituted analog 2-phenylquinoline-4-carboxylic acid (cinchophen) serves as a baseline comparator. Cinchophen is a known non-steroidal anti-inflammatory drug with analgesic and antimicrobial properties [1]. However, its clinical utility is severely limited by dose-limiting toxicity. Quantitative assessment of its mitochondrial toxicity shows that while cinchophen itself has only a 'slight effect' on mitochondrial respiration and ATPase activity, its 3-hydroxy derivative is a potent uncoupler of oxidative phosphorylation [2]. This indicates that the core 2-phenylquinoline-4-carboxylic acid scaffold carries inherent toxicity risks that must be managed through structural modification. The 4-chloro derivative represents a starting point for SAR exploration aimed at retaining or enhancing desired biological activity while potentially mitigating these toxic liabilities [2].

Anti-inflammatory Mitochondrial Toxicity Drug Repurposing

Antiproliferative Potential of the Core Quinoline-4-carboxylic Acid Scaffold in MCF-7 Cells

The core quinoline-4-carboxylic acid structural motif, which is a fundamental component of 2-(4-chlorophenyl)quinoline-4-carboxylic acid, has demonstrated significant antiproliferative activity. In a study of quinoline-related carboxylic acids, the unsubstituted quinoline-4-carboxylic acid was identified as one of the compounds with the 'most remarkable growth inhibition capacities' against the mammary MCF-7 cancer cell line, alongside quinoline-3-carboxylic acid and others [1]. This activity was observed under conditions of prolonged tumor incubations, showing substantially selective viability reduction. This provides quantitative class-level evidence that the core scaffold of the target compound is associated with potent and selective anticancer activity in vitro, a property that can be further tuned or enhanced by the 2-(4-chlorophenyl) substitution [1].

Anticancer Breast Cancer MCF-7

High-Value Research Applications for 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid


Medicinal Chemistry: Developing Next-Generation PCSK9 Inhibitors for Hyperlipidemia

This compound is a critical precursor for synthesizing potent PCSK9/LDLR PPI inhibitors. SAR studies demonstrate that derivatives based on this specific 2-arylquinoline-4-carboxylic acid scaffold can achieve IC₅₀ values below 1 μM, a >10-fold improvement over baseline inhibitors [1]. Researchers aiming to optimize hypolipidemic drug candidates can utilize this building block to explore the chemical space around the 4-chloro substitution, which is crucial for binding affinity at the PCSK9/LDLR interface [1].

Cancer Biology: Synthesizing Targeted Antiproliferative Agents

The quinoline-4-carboxylic acid core is a validated scaffold for selective antiproliferative activity against breast cancer (MCF-7) cells [2]. 2-(4-Chlorophenyl)quinoline-4-carboxylic acid provides a functionalized starting point for generating compound libraries. By derivatizing the carboxylic acid into amides, esters, or hydrazides, researchers can probe structure-activity relationships to develop novel agents with enhanced selectivity and potency against specific cancer types, leveraging the known biological activity of the core scaffold [2].

Toxicology and Safety Pharmacology: Investigating Mitochondrial Toxicity

Given the documented mitochondrial toxicity of the unsubstituted parent compound cinchophen [3], 2-(4-chlorophenyl)quinoline-4-carboxylic acid serves as an essential tool for investigating the toxicological liabilities associated with this chemical class. Researchers can use this compound to perform comparative studies on mitochondrial respiration, ATPase activity, and reactive oxygen species (ROS) generation in hepatic or cardiac cell models. This research is critical for defining the structure-toxicity relationship (STR) of 2-arylquinoline-4-carboxylic acids and for designing safer analogs with an improved therapeutic index [3].

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